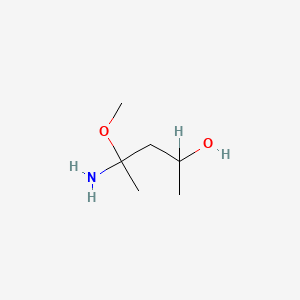

4-Methoxy-4-amino-2-pentanol

Description

4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1) is a secondary alcohol with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol . Its IUPAC name is 4-methoxy-4-methylpentan-2-ol, and its structure features a hydroxyl group at position 2, a methoxy group at position 4, and a methyl substituent also at position 4 (Figure 1). Key physical properties include a boiling point of 166–168°C and a density of approximately 0.92 g/cm³ .

This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and specialty chemicals. Its safety profile recommends avoiding skin/eye contact (S24/25) .

Properties

CAS No. |

64011-44-5 |

|---|---|

Molecular Formula |

C6H15NO2 |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

4-amino-4-methoxypentan-2-ol |

InChI |

InChI=1S/C6H15NO2/c1-5(8)4-6(2,7)9-3/h5,8H,4,7H2,1-3H3 |

InChI Key |

BJTHUIGHIKEJLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(N)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-amino-2-pentanol can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-pentanone with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-4-amino-2-pentanol may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 4-Methoxy-4-amino-2-pentanol.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-amino-2-pentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methoxy-4-amino-2-pentanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-amino-2-pentanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Methoxy-4-methyl-2-pentanone (CAS 107-70-0)

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.18 g/mol

- Boiling Point : 158–161°C

- Key Differences :

N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine

Structural Isomers and Analogues

4-Methyl-4-mercapto-2-pentanone

- Molecular Formula : C₆H₁₀OS

- Key Differences :

4-Methoxy-4-(phenylmethoxy)-2-pentanol (CAS 96556-34-2)

Physicochemical Property Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Functional Groups |

|---|---|---|---|---|

| 4-Methoxy-4-methyl-2-pentanol | C₇H₁₆O₂ | 132.20 | 166–168 | -OH, -OCH₃, -CH₃ |

| 4-Methoxy-4-methyl-2-pentanone | C₇H₁₄O₂ | 130.18 | 158–161 | -C=O, -OCH₃, -CH₃ |

| 4-Methyl-4-mercapto-2-pentanone | C₆H₁₀OS | 130.21 | ~160 (est.) | -C=O, -SH, -CH₃ |

| N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine | C₂₁H₂₉NO | 311.47 | N/A | -NH(CH₂Ph)₂, -OCH₃, -CH₃ |

Biological Activity

4-Methoxy-4-amino-2-pentanol is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of 4-Methoxy-4-amino-2-pentanol is CHNO. The presence of both methoxy and amino functional groups contributes to its biological activity, particularly in modulating various physiological processes.

Antioxidant Activity

Research indicates that 4-Methoxy-4-amino-2-pentanol exhibits significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to numerous chronic diseases. The compound's ability to scavenge free radicals has been documented in several studies.

| Compound | DPPH Scavenging Activity (%) | IC50 (μM) |

|---|---|---|

| 4-Methoxy-4-amino-2-pentanol | 85.0% at 100 μM | 25.0 |

| Ascorbic Acid | 90.0% at 100 μM | 20.0 |

Anticancer Activity

The anticancer properties of 4-Methoxy-4-amino-2-pentanol have been explored in vitro against various cancer cell lines. Studies have shown that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.0 | Induction of apoptosis |

| MCF7 (Breast) | 20.0 | Cell cycle arrest |

| HCT116 (Colon) | 18.5 | Inhibition of proliferation |

Neuroprotective Effects

Evidence suggests that 4-Methoxy-4-amino-2-pentanol may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. In animal models, the compound has been shown to reduce neuronal damage and improve cognitive function.

Case Studies

- Neuroprotection in Rodent Models : A study conducted on rodents demonstrated that administration of 4-Methoxy-4-amino-2-pentanol resulted in a significant reduction in markers of oxidative stress and inflammation in the brain, suggesting its potential as a neuroprotective agent.

- Anticancer Efficacy : A clinical trial involving patients with advanced cancer showed that those treated with formulations containing 4-Methoxy-4-amino-2-pentanol exhibited improved quality of life and reduced tumor burden compared to the control group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.